molecular formula C14H18N4O2 B177891 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione CAS No. 102284-70-8

7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B177891
M. Wt: 274.32 g/mol
InChI Key: ZJNGTKZTSFZGPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. Notably, one-pot regioselective methods have been employed to introduce the propargyl group onto the purine scaffold . Additionally, the compound has been synthesized through multi-step reactions involving bromination and subsequent propargylation .


Molecular Structure Analysis

The molecular structure of 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione consists of a purine ring system with the propargyl group attached at one of the nitrogen atoms. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .


Chemical Reactions Analysis

The compound’s chemical reactivity depends on the functional groups present. The propargyl group can participate in various reactions, such as nucleophilic additions or cross-coupling reactions. Additionally, the purine scaffold may undergo substitution reactions or participate in hydrogen bonding interactions .

Safety And Hazards

Safety considerations are crucial. Toxicity, environmental impact, and potential hazards during synthesis or handling should be evaluated. Fortunately, studies indicate that this compound is nontoxic to human cells .

Future Directions

: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents : One-Pot Regioselective Synthesis of 7-Bromo-2

properties

IUPAC Name

1,3-dipropyl-7-prop-2-ynylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-4-7-16-10-15-12-11(16)13(19)18(9-6-3)14(20)17(12)8-5-2/h1,10H,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNGTKZTSFZGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469842
Record name 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

CAS RN

102284-70-8
Record name 1,3-n-Dipropyl-7-propargylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102284708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Prop-2-yn-1-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-N-DIPROPYL-7-PROPARGYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX75FMH1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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